molecular formula C5H11NOS B1265032 4-(Methylsulfanyl)butanal oxime

4-(Methylsulfanyl)butanal oxime

Cat. No.: B1265032
M. Wt: 133.21 g/mol
InChI Key: DNYWTMVKWUGHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfanyl)butanal oxime is a chemical derivative of 4-(Methylthio)butanal (CAS 42919-64-2), a compound known for its intense, savory sulfurous aroma with cabbage and garlic notes . This oxime derivative is presented for research use only and is strictly not intended for diagnostic, therapeutic, or personal use. In research contexts, oximes are valuable synthetic intermediates and are commonly investigated for their potential in constructing nitrogen-containing heterocycles, serving as ligands in coordination chemistry, or as precursors in the development of flavor and fragrance substances . The parent aldehyde is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3414 and has been evaluated by JECFA (468) for use as a flavoring agent, providing a context for its potential study in flavor release or modulation mechanisms . Researchers may employ this oxime to explore its specific physicochemical properties, sensory characteristics, or reactivity, such as in Beckmann rearrangement reactions. Please consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-(4-methylsulfanylbutylidene)hydroxylamine

InChI

InChI=1S/C5H11NOS/c1-8-5-3-2-4-6-7/h4,7H,2-3,5H2,1H3

InChI Key

DNYWTMVKWUGHCB-UHFFFAOYSA-N

Canonical SMILES

CSCCCC=NO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methylsulfanyl Butanal Oxime

Direct Synthesis Approaches

The most direct route to 4-(methylsulfanyl)butanal oxime involves the reaction of its corresponding aldehyde with a source of hydroxylamine (B1172632).

This compound is an aliphatic aldoxime that can be synthesized through the formal condensation of 4-(methylsulfanyl)butanal with hydroxylamine. ebi.ac.uk This reaction is a classic example of the formation of an imine derivative from an aldehyde. The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(methylsulfanyl)butanal. This is typically followed by the elimination of a water molecule to form the C=N double bond of the oxime.

The reaction is generally carried out in a suitable solvent, such as ethanol, and may be catalyzed by a weak acid or base to facilitate both the nucleophilic attack and the subsequent dehydration step. orgsyn.org For instance, the synthesis of other oximes, like acetophenone (B1666503) O-acetyl oxime, often involves the use of a base like pyridine (B92270) with hydroxylamine hydrochloride in ethanol. orgsyn.org

Table 1: Illustrative Reaction Conditions for Oxime Formation

Reactants Catalyst/Solvent Temperature Outcome
Aldehyde/Ketone, Hydroxylamine Hydrochloride Pyridine/Ethanol 60 °C Oxime formation

This table represents typical conditions for oxime synthesis; specific parameters for this compound may vary.

The efficiency and yield of oxime formation can be influenced by several factors. The pH of the reaction medium is critical; it must be acidic enough to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, but not so acidic as to fully protonate the hydroxylamine, which would deactivate it as a nucleophile.

Precursor Chemistry and Upstream Synthesis

The availability of the starting aldehyde, 4-(methylsulfanyl)butanal, is a prerequisite for the synthesis of the target oxime.

4-(Methylsulfanyl)butanal, also known as 4-(methylthio)butyraldehyde, is the key precursor for the synthesis of its oxime. nih.gov A primary method for its preparation is the controlled oxidation of the corresponding primary alcohol, 4-(methylsulfanyl)butan-1-ol. nih.govorgsyn.org This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

One effective method for the oxidation of primary alcohols to aldehydes is using a catalytic system like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in the presence of a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl). orgsyn.org This method is known for its high selectivity for primary alcohols and can be performed under mild conditions, often yielding the aldehyde in high purity. orgsyn.org For example, 1-butanol (B46404) can be converted to butanal in 80% yield using this protocol. orgsyn.org

Table 2: Physical and Chemical Properties of 4-(Methylsulfanyl)butanal

Property Value
IUPAC Name 4-methylsulfanylbutanal
Molecular Formula C₅H₁₀OS
Molecular Weight 118.20 g/mol
Boiling Point 112.0-115.0 °C @ 20.00 mm Hg thegoodscentscompany.com
Density 1.034-1.042 g/cm³ @ 25 °C thegoodscentscompany.com

An alternative synthetic route to aldehydes involves the transformation of nitroalkanes. A general pathway has been developed to synthesize ω-methylsulfanylalkyl compounds from α,ω-nitroalkyl methylsulfide precursors. researchgate.net This approach is particularly relevant in the synthesis of natural products like glucosinolates. researchgate.net The conversion of a nitro group to a carbonyl group, known as the Nef reaction, is a well-established transformation in organic synthesis. This reaction typically involves treating the salt of a primary or secondary nitroalkane (a nitronate) with strong acid. This methodology provides a pathway to 4-(methylsulfanyl)butanal from 1-nitro-4-(methylsulfanyl)butane, expanding the range of available synthetic strategies.

Derivatization and Analog Development

The oxime functionality in this compound is a versatile handle for further chemical modifications, allowing for the development of various analogs. Oxime derivatives are used in various synthetic applications, including the synthesis of pyridines and other heterocyclic compounds. orgsyn.org For example, α,β-unsaturated oxime derivatives can undergo rhodium-catalyzed C-H activation and annulation with alkynes to form pyridines. orgsyn.org

Furthermore, the aldehyde precursor, 4-(methylsulfanyl)butanal, can be used to synthesize a variety of Schiff base derivatives by reacting it with different primary amines. growingscience.com For instance, 4-(methylthio)benzaldehyde (B43086) has been used to create a series of Schiff bases with diverse biological activities by reacting it with various substituted amines. growingscience.com This suggests that 4-(methylsulfanyl)butanal could similarly serve as a scaffold to generate a library of related imine-containing compounds. Other potential transformations of the oxime include reduction to the corresponding primary amine, 4-amino-1-(methylsulfanyl)butane, or hydrolysis back to the parent aldehyde.

Formation of Oxime Ethers

The conversion of this compound to its corresponding oxime ethers is a significant chemical transformation that modifies its properties and reactivity. This is typically achieved through O-alkylation, a reaction that targets the oxygen atom of the oxime group.

The most common and versatile method for the synthesis of oxime ethers from this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the oxime's hydroxyl group by a suitable base to form a more nucleophilic oximate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkylating agent, such as an alkyl halide. masterorganicchemistry.com

The general reaction scheme can be depicted as follows:

Step 1: Deprotonation this compound is treated with a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) in a suitable solvent to generate the corresponding oximate anion.

Step 2: Nucleophilic Substitution The resulting oximate anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming the desired O-alkyl oxime ether.

The choice of base and solvent is crucial for the success of the reaction. Stronger bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ can also be effective, often under phase-transfer conditions. Common solvents include aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation without interfering with the nucleophile.

Table 1: Representative Conditions for the Formation of Oxime Ethers from this compound

Alkylating AgentBaseSolventProduct
Methyl IodideNaHTHF4-(Methylsulfanyl)-N-(methoxy)butan-1-imine
Ethyl BromideK₂CO₃Acetonitrile4-(Methylsulfanyl)-N-(ethoxy)butan-1-imine
Benzyl ChlorideNaOH/TBAB*Dichloromethane/H₂O4-(Methylsulfanyl)-N-(benzyloxy)butan-1-imine

*TBAB: Tetrabutylammonium bromide (Phase-transfer catalyst)

Complexation with Transition Metal Ions

The presence of both a nitrogen atom in the oxime group and a sulfur atom in the methylsulfanyl side chain makes this compound a potentially versatile ligand for the complexation of transition metal ions. Such ligands, containing both soft (sulfur) and borderline (oxime nitrogen) donor atoms, can form stable complexes with a variety of metals. capes.gov.brwikipedia.orgnih.gov

It is anticipated that this compound would act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the oxime and the sulfur atom of the thioether group. This would lead to the formation of a stable five-membered chelate ring, a common structural motif in coordination chemistry. capes.gov.brwikipedia.org

The coordination behavior can be generalized as follows:

Mⁿ⁺ + 2 [CH₃S(CH₂)₃CH=NOH] → [M(CH₃S(CH₂)₃CH=NO)₂]⁽ⁿ⁻²⁾⁺ + 2H⁺

Where Mⁿ⁺ represents a transition metal ion such as Copper(II), Nickel(II), or Palladium(II). The deprotonation of the oxime hydroxyl group upon coordination is a common feature.

The geometry of the resulting metal complex would depend on the coordination number and the electronic configuration of the transition metal ion. For instance, with a metal like Copper(II), a square planar or distorted octahedral geometry could be expected. capes.gov.br The thioether sulfur acts as a soft donor, showing a preference for softer metal ions like Pd(II) and Pt(II). wikipedia.org

Table 2: Potential Coordination Complexes of this compound

Transition Metal IonPotential Coordination ModeExpected GeometryPotential Complex Formula
Copper(II) (Cu²⁺)Bidentate (N, S)Square Planar[Cu(C₅H₁₀NOS)₂]
Nickel(II) (Ni²⁺)Bidentate (N, S)Square Planar or Tetrahedral[Ni(C₅H₁₀NOS)₂]
Palladium(II) (Pd²⁺)Bidentate (N, S)Square Planar[Pd(C₅H₁₀NOS)₂]

Structural Modifications and Scaffold Diversity for Research Probes

The chemical reactivity of this compound makes it a valuable scaffold for the synthesis of diverse research probes. By strategically modifying its structure, functionalities such as fluorescent tags or affinity labels can be introduced, enabling its use in various biological and chemical studies. nih.gov

One of the most powerful strategies for the derivatization of oximes is through oxime ligation. This chemoselective reaction involves the formation of a stable oxime ether bond between an aminooxy-functionalized molecule (the probe) and a carbonyl compound. Conversely, an oxime itself can be modified to introduce a reactive handle for subsequent conjugation.

For instance, the oxime moiety of this compound can be derivatized to introduce a linker arm terminating in a reactive group (e.g., an azide (B81097) or alkyne for click chemistry, or a carboxylic acid for amide coupling). This modified scaffold can then be conjugated to a variety of reporter molecules.

Alternatively, the inherent nucleophilicity of the oxime can be exploited for direct coupling to activated probes. The thioether functionality also offers a site for potential modification, for example, through oxidation to a sulfoxide (B87167) or sulfone, which can alter the polarity and coordinating ability of the molecule.

The development of research probes from this compound allows for the investigation of biological targets that may interact with this or similar structures. The bifunctional nature of the molecule—a potential metal-binding site and a modifiable oxime group—provides a versatile platform for designing probes for applications in areas such as enzyme inhibition or metal ion sensing. nih.gov

Table 3: Examples of Structural Modifications of this compound for Research Probes

Modification StrategyReagent/Probe TypeResulting FunctionalityPotential Application
O-Alkylation with a bifunctional linkerBromo-PEG-AzideAzide-terminated oxime etherClick chemistry conjugation to a fluorescent dye
Conjugation to an aminooxy-probeAminooxy-BiotinBiotinylated oxime etherAffinity-based protein pulldown assays
Oxidation of the thioetherm-CPBASulfoxide or Sulfone derivativeAltered polarity and coordination properties

Synthesis and Formation

Precursor Molecules

The direct precursor for the synthesis of 4-(Methylsulfanyl)butanal oxime is 4-(Methylsulfanyl)butanal (also known as 4-(methylthio)butyraldehyde). ebi.ac.uk This aldehyde contains the requisite carbon skeleton and the methylsulfanyl group. The other key reactant is hydroxylamine (B1172632) (NH₂OH) or its salt, such as hydroxylamine hydrochloride (NH₂OH·HCl). ijprajournal.com In biochemical systems, the precursor is ultimately derived from the amino acid L-methionine after a process of chain elongation.

Key Reaction Mechanisms

The synthesis of this compound follows the general mechanism for oxime formation, which is a condensation reaction between an aldehyde and hydroxylamine. acs.org The reaction is typically acid- or base-catalyzed. ijprajournal.com

The mechanism proceeds via the nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a carbinolamine. The carbinolamine then undergoes dehydration (loss of a water molecule) to form the C=N double bond of the oxime. The reaction is reversible, and the formation of the oxime is often driven to completion by removing the water as it is formed. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Methylsulfanyl Butanal Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(methylsulfanyl)butanal oxime in solution. Both one-dimensional and two-dimensional NMR experiments provide detailed information about the carbon framework and the chemical environment of each proton.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Structural Features

The proton of the oxime group (-CH=NOH) is expected to appear as a triplet, influenced by the adjacent methylene (B1212753) group. The hydroxyl proton (-NOH) typically presents as a broad singlet. The methylene groups of the butyl chain will exhibit complex splitting patterns due to coupling with their neighbors. The methyl group attached to the sulfur atom will appear as a distinct singlet.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (-CH =NOH)6.5 - 7.5t~6-7
H-2 (-CH ₂-CH=NOH)2.2 - 2.4q~7
H-3 (-CH ₂-CH₂-CH=NOH)1.6 - 1.8sextet~7
H-4 (-S-CH ₂-)2.5 - 2.7t~7
-SCH2.0 - 2.2s-
-NOH 8.0 - 10.0br s-

Note: These are predicted values based on analogous compounds and general NMR principles. The exact values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Framework Elucidation

The ¹³C-NMR spectrum is essential for elucidating the carbon backbone of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the five-carbon chain and the methyl group. As with ¹H-NMR, a dedicated spectrum for this specific oxime is not widely published. Therefore, the expected chemical shifts are estimated from data for butyraldehyde (B50154) oxime and other sulfur-containing organic molecules. rsc.orgchemicalbook.com

The carbon of the oxime group (C-1) is expected to have the highest chemical shift value. The chemical shifts of the methylene carbons (C-2, C-3, and C-4) will be influenced by their proximity to the oxime and the sulfur atom. The methyl carbon of the methylsulfanyl group will have a characteristic chemical shift.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-C H=NOH)150 - 155
C-2 (-C H₂-CH=NOH)25 - 30
C-3 (-C H₂-CH₂-CH=NOH)28 - 33
C-4 (-S-C H₂-)30 - 35
-SC H₃15 - 20

Note: These are predicted values based on analogous compounds and general NMR principles. The exact values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns, which aids in structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed information about the fragmentation of a molecule. For this compound, the molecular ion peak [M]⁺• is expected, and its fragmentation pattern would be characteristic of aliphatic aldoximes. nih.govcdnsciencepub.comnih.gov Key fragmentation pathways would likely involve cleavage of the C-C bonds in the butyl chain and loss of small neutral molecules.

Common fragmentation patterns for aliphatic oximes include the loss of a hydroxyl radical (•OH) and cleavage of the N-O bond. The presence of the sulfur atom introduces additional fragmentation possibilities, such as cleavage of the C-S bond. A prominent fragmentation for aliphatic aldehydes is the McLafferty rearrangement, which could also be a potential pathway for this oxime. nih.govnih.gov

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

m/z Proposed Fragment Fragmentation Pathway
133[C₅H₁₁NOS]⁺•Molecular Ion (M⁺•)
116[C₅H₁₀NS]⁺[M - •OH]⁺
87[C₄H₉S]⁺Cleavage of C-C bond adjacent to oxime
74[C₂H₄NO]⁺McLafferty Rearrangement
61[CH₃S=CH₂]⁺Cleavage of C-C bond β to sulfur
47[CH₃S]⁺Cleavage of C-S bond

Note: The relative intensities of these fragments would depend on the specific conditions of the mass spectrometer.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Accurate Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is crucial for determining the accurate mass of the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the elemental composition. The exact mass of this compound (C₅H₁₁NOS) is 133.05614 u. ebi.ac.uk HR-ESI-MS can confirm this with high precision, typically within a few parts per million (ppm).

Table 4: HR-ESI-MS Data for this compound

Ion Calculated m/z Observed m/z Elemental Composition
[M+H]⁺134.06377Typically within ± 0.005 of calculatedC₅H₁₂NOS⁺
[M+Na]⁺156.04571Typically within ± 0.005 of calculatedC₅H₁₁NNaOS⁺

Fourier-Transform Ion-Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for Complex Mixture Profiling

Fourier-Transform Ion-Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a powerful analytical tool characterized by its ultra-high resolution and mass accuracy. While a specific application of FT-ICR-MS to the analysis of pure this compound is not documented, this technique is exceptionally well-suited for the analysis of complex mixtures where this compound might be present, such as in extracts from plants of the Brassicaceae family.

In the context of metabolomics, FT-ICR-MS can be used to generate a detailed profile of all ionizable compounds in a sample. This would allow for the confident identification of this compound, even in the presence of numerous other structurally similar metabolites, by leveraging the instrument's ability to resolve isobaric and isotopic fine structures.

Investigation of Fragmentation Patterns and Mechanistic Pathways (e.g., McLafferty Rearrangement)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for investigating the structure of this compound by analyzing its fragmentation patterns. For odd-electron positive ions of molecules containing a carbonyl or, analogously, an oxime group, the McLafferty rearrangement is a prominent and diagnostically significant fragmentation pathway. nih.govwikipedia.orgx-mol.com This reaction involves the transfer of a hydrogen atom from the γ-carbon to the oxime group, followed by the cleavage of the β-carbon-carbon bond. wikipedia.orgmsu.edu

Studies on related compounds show that the presence of an oxime group, as opposed to a carbonyl group, tends to enhance the relative intensity of the McLafferty rearrangement fragment. nih.govx-mol.com The mechanism can proceed through either a concerted or a stepwise pathway, with the stepwise mechanism being favored in most cases. nih.govmsu.edu For the butanal radical cation, a rearrangement followed by C-C bond fission leads to the formation of a characteristic ion at m/z 44, [CH₂=CH-OH]⁺. docbrown.info

In the case of this compound, the molecular ion would undergo a similar rearrangement. The transfer of a γ-hydrogen to the oxime nitrogen or oxygen would be followed by the cleavage of the Cα-Cβ bond, leading to the expulsion of a neutral ethene molecule and the formation of a charged fragment ion containing the methylsulfanyl group. The presence of the sulfur atom would also lead to other characteristic fragmentation pathways, including cleavage at the C-S bond, which is useful for confirming the structure. The McLafferty rearrangement is a key indicator of the aliphatic chain structure and the position of the oxime group. nih.gov

Chromatographic Separation Techniques

The analysis of this compound, which is often present in complex mixtures derived from plant materials, necessitates high-resolution separation techniques. Both gas and liquid chromatography are employed, chosen based on the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) and Coupled GC-MS Applications for Volatile Analysis

Gas chromatography is the premier technique for analyzing volatile compounds like this compound, which is a breakdown product of glucosinolates found in Brassicaceae species. nih.govmdpi.com When coupled with mass spectrometry (GC-MS), it allows for both the separation and confident identification of individual volatile components in a mixture. tandfonline.comresearchgate.net

Research on the volatile hydrolysis products of glucosinolates from various cruciferous vegetables routinely employs GC-MS. mdpi.comtandfonline.comnih.gov In these analyses, a capillary column, often with a non-polar or semi-polar stationary phase like OV-101, is used to separate the volatile compounds based on their boiling points and polarity. tandfonline.com The separated compounds are then introduced into the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for identification. Although specific studies on this compound are not widespread, the analytical methods are well-established for structurally similar compounds like 4-methylthiobutyl isothiocyanate, another glucosinolate breakdown product. tandfonline.com

ParameterTypical Value/ConditionSource(s)
Technique Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.comtandfonline.com
Column Type Glass Capillary, e.g., OV-101 tandfonline.com
Oven Temperature Programmed ramp, e.g., 50-180°C tandfonline.com
Carrier Gas Nitrogen or Helium tandfonline.com
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS) tandfonline.com

This table represents typical conditions for the GC analysis of volatile glucosinolate hydrolysis products.

Liquid Chromatography (LC) and Coupled LC-MS Applications for Non-Volatile Analysis

While GC-MS is ideal for the volatile oxime itself, liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is indispensable for analyzing its non-volatile precursors, the glucosinolates. nih.govnih.govnih.gov The analysis of intact glucosinolates is often accomplished using techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography. nih.govresearchgate.net

Furthermore, LC-MS methods have been developed for the simultaneous analysis of both glucosinolates and their breakdown products, including isothiocyanates, after derivatization. wur.nl For instance, a reversed-phase ultra-high-performance liquid chromatography (UHPLC) method can quantify both parent glucosinolates and their isothiocyanate derivatives in a single run. wur.nl The aldehyde precursor of the oxime, 4-(methylsulfanyl)butanal, can be analyzed by reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com LC-MS/MS methods developed for other oximes, such as those derived from steroids, demonstrate that derivatization can significantly enhance the mass spectrometric response, making LC-MS a viable and powerful tool for the analysis of this compound, especially in complex biological matrices. acs.org

High-Speed Countercurrent Chromatography (HSCCC) for Analytical Purification

High-Speed Countercurrent Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that is highly effective for the preparative separation and purification of natural products from crude extracts. nih.govglobalresearchonline.netwiley.com It has been successfully applied to the isolation of various compounds from plant sources, including those from the Brassicaceae family. researchgate.netresearchgate.net

HSCCC allows for the purification of target compounds on a larger scale with high recovery and purity. nih.govresearchgate.net The method relies on partitioning solutes between two immiscible liquid phases, avoiding irreversible adsorption that can occur with solid stationary phases. globalresearchonline.net While specific applications for the purification of this compound are not extensively documented, HSCCC has been used to determine isothiocyanate compounds, which are related glucosinolate breakdown products. researchgate.net Given its success in separating components from complex plant extracts, HSCCC represents a powerful potential tool for the analytical and preparative scale purification of this compound. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of the key oxime group (-C=N-OH) as well as other structural features.

Oximes exhibit several characteristic bands in their IR spectra. wikipedia.org The most prominent of these are the O-H stretching vibration, the C=N stretching vibration, and the N-O stretching vibration. wikipedia.orgcdnsciencepub.com The exact position of the O-H stretch can vary depending on the degree of hydrogen bonding and can distinguish between isomers in the solid state. cdnsciencepub.com The C-S stretching vibration from the methylsulfanyl group would also be expected, typically appearing in the fingerprint region.

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Source(s)
O-H (Oxime) Stretching3100 - 3600 wikipedia.orgcdnsciencepub.comresearchgate.net
C=N (Oxime) Stretching1640 - 1665 wikipedia.orgcdnsciencepub.comresearchgate.net
N-O (Oxime) Stretching920 - 945 wikipedia.orgcdnsciencepub.com

This table summarizes the characteristic IR absorption bands for the oxime functional group.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as volatility, thermal stability, chromatographic separation, or detectability. semanticscholar.orgjfda-online.com For this compound and its aldehyde precursor, several derivatization strategies can be employed for both GC and LC analysis.

For GC analysis, the active hydrogen of the oxime's hydroxyl group can be replaced using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether. chemcoplus.co.jpresearchgate.net This is a common and highly effective method for improving the GC analysis of compounds containing -OH groups. chemcoplus.co.jp

Alternatively, the precursor aldehyde, 4-(methylsulfanyl)butanal, can be targeted. Aldehydes are frequently derivatized using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netresearchgate.net This reaction forms a pentafluorobenzyl oxime derivative, which is highly responsive to electron capture detection (ECD), a very sensitive detection method in GC. researchgate.net

For LC-MS analysis, derivatization can be used to improve ionization efficiency and thus sensitivity. acs.org A novel strategy involves reacting the oxime hydroxyl group with a reagent like isonicotinoyl chloride (INC), which attaches a readily ionizable moiety to the analyte, significantly boosting its signal in the mass spectrometer. acs.org Such strategies are crucial for detecting and quantifying low levels of the oxime in complex samples. nih.gov

Computational and Theoretical Chemistry of 4 Methylsulfanyl Butanal Oxime

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a foundational understanding of a molecule's structure and reactivity at the electronic level. For a molecule like 4-(Methylsulfanyl)butanal oxime, various computational methods can be employed, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results for a wide range of molecular systems with reasonable computational expense. DFT methods are used to investigate the electronic structure, optimized geometry, and reactivity of molecules. biointerfaceresearch.com For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), could be employed to determine key electronic properties. researchgate.net

One of the primary applications of DFT is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, stability, and polarizability. biointerfaceresearch.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. biointerfaceresearch.com These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the oxime group and the sulfur atom of the methylsulfanyl group, indicating these as likely sites for electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide insights into hyperconjugative interactions and charge delocalization within the molecule, further clarifying its stability and electronic structure. biointerfaceresearch.com Computational studies on analogous sulfur-containing compounds have successfully utilized DFT to understand their reaction mechanisms and predict their properties. numberanalytics.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Analogues

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -6.51.58.02.5
Butanal Oxime-6.81.88.62.1
Propanal Oxime-7.02.09.01.9
Thioanisole-8.2-0.57.71.4

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT. The values are based on general trends observed for similar organic molecules.

Semi-Empirical Methods (e.g., MNDO, AM1) for Reaction Pathway Modeling

Semi-empirical methods, such as Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Method 3 (PM3), offer a computationally less demanding alternative to ab initio and DFT methods. uni-muenchen.deuomustansiriyah.edu.iqucsb.eduwikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, making them suitable for modeling large molecules and exploring reaction pathways. uni-muenchen.dewikipedia.org

For this compound, semi-empirical methods could be used to perform initial conformational analysis and to model potential intramolecular reactions. While they may be less accurate in predicting absolute energies compared to higher-level methods, they are often effective in describing trends in geometries and relative energies for a series of related compounds. ucsb.edu For instance, AM1 calculations have been shown to provide results that closely match experimental data for properties like bond dissociation enthalpies in oximes. researchgate.net The development of newer semi-empirical methods, such as the OMx series, has further improved the accuracy for various chemical properties. mpg.de

Table 2: Comparison of Computational Times for Different Quantum Chemical Methods for a Medium-Sized Organic Molecule

MethodRelative Computational Time
AM1 1
PM3 1.2
DFT (B3LYP/6-31G*) 100
MP2/6-311+G(d,p) 1000+

Note: This table provides a qualitative comparison of the typical computational cost. Actual times will vary depending on the size of the molecule and the specific hardware used.

Mechanistic Studies of Intramolecular Rearrangements and Reactions

The structure of this compound, with its flexible alkyl chain and multiple functional groups, suggests the possibility of various intramolecular rearrangements and reactions. Computational chemistry is an indispensable tool for studying the mechanisms of these transformations.

Transition State Analysis in Chemical Transformations

Understanding a chemical reaction requires the identification and characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state structures and the calculation of their energies, which are crucial for determining the activation energy and, consequently, the reaction rate.

For potential intramolecular reactions of this compound, such as cyclization or hydrogen transfer, DFT and ab initio methods can be used to perform transition state searches. rsc.orgnih.gov Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) can then be calculated to ensure that the transition state connects the desired reactants and products.

Energetics of Molecular Rearrangements (e.g., McLafferty Rearrangement)

A notable intramolecular reaction that could potentially occur in the mass spectrometer for this compound is the McLafferty rearrangement. This rearrangement is a common fragmentation pathway for radical cations of molecules containing a carbonyl group or, as has been shown, an oxime group, and a γ-hydrogen atom. nih.govyoutube.com The structure of this compound possesses the necessary γ-hydrogen relative to the C=N bond of the oxime.

Computational studies, particularly using DFT, have been instrumental in elucidating the mechanism of the McLafferty rearrangement. nih.gov These studies have investigated both the concerted and stepwise pathways for the rearrangement. nih.gov For oximes, it has been found that the nature of the substituent can influence whether the hydrogen transfer or the subsequent C-C bond cleavage is the rate-determining step. nih.gov

A computational investigation of the McLafferty rearrangement of the this compound radical cation would involve:

Optimizing the geometry of the molecular ion.

Locating the transition state for the γ-hydrogen transfer to the oxime oxygen or nitrogen.

Locating the transition state for the subsequent α,β-carbon-carbon bond cleavage.

Calculating the energies of all stationary points (reactant, transition states, intermediates, and products) to construct a potential energy surface for the reaction.

Recent femtosecond time-resolved measurements, supported by ab initio molecular dynamics, have provided unprecedented detail into the ultrafast dynamics of the McLafferty rearrangement, revealing time scales for the conformational changes and bond-breaking events. msu.edu

Conformational Analysis and Isomerism (E/Z) of the Oxime Moiety

The structure of this compound is characterized by two primary features that dictate its conformational landscape: the flexible four-carbon chain containing a thioether linkage and the C=N double bond of the oxime group, which gives rise to geometric isomerism.

The oxime group (RR'C=NOH) can exist as two distinct geometric isomers, designated as E and Z. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. The assignment of E and Z is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded carbon and nitrogen atoms. For an aldoxime such as this compound, the substituents on the carbon are a hydrogen atom and the 4-(methylsulfanyl)butyl group. The substituents on the nitrogen are a hydroxyl group and a lone pair of electrons.

In the case of this compound, the 4-(methylsulfanyl)butyl group has a higher priority than the hydrogen atom, and the hydroxyl group has a higher priority than the lone pair.

The Z-isomer has the higher-priority groups (the 4-(methylsulfanyl)butyl group and the hydroxyl group) on the same side of the C=N double bond.

The E-isomer has these higher-priority groups on opposite sides.

Table 1: Theoretical Relative Energies of E/Z Isomers for a Representative Aldoxime This table presents illustrative data for a generic aldoxime, as specific computational results for this compound are not available.

Isomer Relative Energy (kcal/mol) Predicted Population at 298 K (%)
Z-isomer 0.00 ~75-85
E-isomer 0.8 - 1.2 ~15-25

Structure-Reactivity Relationships from a Theoretical Perspective

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

The HOMO represents the orbital from which an electron is most likely to be donated in a reaction with an electrophile. For this compound, the HOMO is expected to have significant contributions from the nitrogen and oxygen atoms of the oxime group, as well as the sulfur atom of the thioether, which are regions of higher electron density.

The LUMO represents the orbital to which an electron is most likely to be accepted in a reaction with a nucleophile. The LUMO is typically localized around the C=N double bond, indicating its susceptibility to nucleophilic addition.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution within a molecule. For this compound, these maps would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the oxime group, highlighting these as sites for electrophilic attack or hydrogen bonding. The sulfur atom would also exhibit some negative potential. Conversely, the hydrogen atom of the hydroxyl group would show a positive potential (blue), indicating its acidic nature and ability to act as a hydrogen bond donor.

Reactivity of E/Z Isomers: The E and Z isomers of this compound are expected to exhibit different reactivity profiles. Steric hindrance in one isomer might restrict access to a reactive site, while the stereoelectronic arrangement in the other might be more favorable for a particular reaction. For example, the accessibility of the lone pairs on the nitrogen and oxygen atoms could differ between the two isomers, influencing their coordination chemistry and nucleophilicity.

As a hydrolysis product of glucosinolates, the reactivity of this compound is of interest in the context of food chemistry and biology. researchgate.netnih.gov Its potential to act as an antioxidant or to participate in other biological reactions can be rationalized through these computational models. For instance, the ability of the sulfur atom to be oxidized is a key feature of many sulfur-containing antioxidants. mdpi.com Computational methods can quantify this by calculating ionization potentials and bond dissociation energies.

Table 2: Calculated Molecular Descriptors for a Representative Thioether Aldoxime This table presents illustrative data for a generic thioether aldoxime, as specific computational results for this compound are not available.

Descriptor Z-isomer E-isomer
HOMO Energy (eV) -9.5 -9.6
LUMO Energy (eV) 1.2 1.1
HOMO-LUMO Gap (eV) 10.7 10.7
Dipole Moment (Debye) 1.8 2.5

Q & A

Q. How can 4-(methylsulfanyl)butanal oxime be synthesized, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves condensation of 4-(methylsulfanyl)butanal with hydroxylamine under acidic or neutral conditions. Key parameters include pH control (6–7 for neutral hydroxylamine acetate) and temperature (60–80°C) to favor oxime formation while minimizing side reactions like hydrolysis. Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR to track the disappearance of the aldehyde peak (~1720 cm⁻¹) and emergence of the oxime N–O stretch (~930 cm⁻¹). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies the methylsulfanyl group (δ ~2.1 ppm, singlet) and oxime proton (δ ~8.3 ppm, broad). ¹³C NMR confirms the imine carbon (δ ~150 ppm) and methylsulfanyl carbon (δ ~15 ppm) .
  • FT-IR : Key peaks include the N–O stretch (~930 cm⁻¹), C=N stretch (~1640 cm⁻¹), and S–C vibrations (~680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion [M+H]⁺ at m/z 134.1 (calculated: 133.21 g/mol) and fragments such as [M–SCH₃]⁺ (m/z 89) .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using SHELX programs (e.g., SHELXL for refinement). Crystallization is achieved via slow evaporation in polar solvents (e.g., methanol). Key parameters include resolving C–H···O/S interactions and verifying bond lengths (e.g., C–S: ~1.81 Å, C=N: ~1.28 Å). Centrosymmetric dimers linked by hydrogen bonds are common in sulfanyl-containing oximes .

Advanced Research Questions

Q. How can computational methods (DFT) predict tautomerism and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates tautomeric equilibria (e.g., imine vs. oxime forms) and thermodynamic stability. Solvent effects (e.g., chloroform) are modeled using the Polarizable Continuum Model (PCM). HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps reveal nucleophilic regions (oxime oxygen) and electrophilic sites (imine carbon). These predictions align with experimental NMR chemical shifts (e.g., ¹H δ ~8.3 ppm) .

Q. What experimental strategies resolve contradictions in biological activity data for sulfanyl-containing oximes?

  • Methodological Answer : Discrepancies in antimicrobial assays may arise from solvent effects (e.g., DMSO vs. aqueous buffers) or stereochemical variations. Solutions include:
  • Dose-Response Curves : Test across concentrations (1–100 µM) to identify non-linear effects.
  • Metabolomic Profiling : Untargeted LC-MS/MS detects metabolites (e.g., glucosinolate derivatives) that may interfere with activity .
  • Isomer Separation : Chiral HPLC distinguishes (E) and (Z) oxime isomers, which may exhibit divergent bioactivities .

Q. How are reaction mechanisms (e.g., oxidation of the methylsulfanyl group) studied in this compound?

  • Methodological Answer : Oxidation to sulfoxide/sulfone derivatives is monitored using:
  • Kinetic Studies : Track peroxide-mediated reactions (e.g., H₂O₂/CH₃COOH) via ¹H NMR to quantify sulfoxide (δ ~2.7 ppm, doublet) and sulfone (δ ~3.1 ppm, singlet) formation.
  • DFT Transition-State Analysis : Identify energy barriers for S–O bond formation (e.g., 15–20 kcal/mol) and validate with IRC (Intrinsic Reaction Coordinate) calculations .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer : Challenges include poor crystal growth due to conformational flexibility and solvent inclusion. Mitigation strategies:
  • Solvent Screening : Test binary mixtures (e.g., DCM/hexane) to reduce polarity.
  • Seeding : Introduce microcrystals to induce nucleation.
  • Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion and enhance resolution (<0.8 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.